Methyl 3-(2-hydroxyphenyl)prop-2-ynoate

Coumarin synthesis Flavone synthesis Iodine-mediated annulation

Methyl 3-(2-hydroxyphenyl)prop-2-ynoate (CAS 425686-45-9; synonym: methyl 3-(2-hydroxyphenyl)propiolate) is an ortho-hydroxyphenyl-substituted propiolate ester of molecular formula C10H8O3 and molecular weight 176.17 g·mol⁻¹. It belongs to the class of aryl propiolates, characterized by a conjugated acetylene (–C≡C–) bridge linking a phenyl ring bearing an ortho hydroxyl substituent to a methyl ester terminus.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
Cat. No. B15093332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-hydroxyphenyl)prop-2-ynoate
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC(=O)C#CC1=CC=CC=C1O
InChIInChI=1S/C10H8O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5,11H,1H3
InChIKeyKMRKHDIRNJSTSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(2-hydroxyphenyl)prop-2-ynoate – Procurement-Grade Ortho-Hydroxy Aryl Propiolate for Divergent Heterocyclic Synthesis


Methyl 3-(2-hydroxyphenyl)prop-2-ynoate (CAS 425686-45-9; synonym: methyl 3-(2-hydroxyphenyl)propiolate) is an ortho-hydroxyphenyl-substituted propiolate ester of molecular formula C10H8O3 and molecular weight 176.17 g·mol⁻¹ [1]. It belongs to the class of aryl propiolates, characterized by a conjugated acetylene (–C≡C–) bridge linking a phenyl ring bearing an ortho hydroxyl substituent to a methyl ester terminus. This ortho-hydroxyl placement distinguishes it from the para- (CAS 136634-54-3) and meta- (CAS 1890847-27-4) regioisomers, and from the unsubstituted methyl phenylpropiolate (CAS 4891-38-7), enabling reactivity patterns and biological profiles not achievable with those analogs . The compound is commercially available at 98% purity from multiple vendors and is employed primarily as a versatile precursor for the condition-controlled synthesis of coumarins, flavones, and polycyclic lignans via intramolecular hydroarylation and photo-dehydro-Diels–Alder pathways [1].

1
Ortho-hydroxyphenyl propiolate Enables intramolecular 6-endo-dig cyclization for heterocycle construction
2
Divergent coumarin/flavone synthesis Solvent-switchable iodine-mediated annulation from single precursor
3
Lignan construction via PDDA Ortho-hydroxyl serves as tethering point for intramolecular photo-Diels-Alder
4
CuAAC-compatible alkyne Terminal acetylene participates in click chemistry for triazole bioconjugates

Why Generic Substitution Fails with Methyl 3-(2-hydroxyphenyl)prop-2-ynoate: Ortho-Hydroxyl Is Not Interchangeable


Simple substitution of methyl 3-(4-hydroxyphenyl)prop-2-ynoate, methyl 3-(3-hydroxyphenyl)prop-2-ynoate, methyl 3-phenylprop-2-ynoate, or methyl 3-(2-methoxyphenyl)prop-2-ynoate for the ortho-hydroxy methyl ester is not valid due to three structural determinants that alter both chemical reactivity and biological profiling. First, only the ortho-hydroxyl can participate in iodine- or gold(I)-catalyzed 6-endo-dig intramolecular cyclization to yield coumarin or flavone scaffolds; the para- and meta-hydroxy isomers, the 2-methoxy analog, and the non-hydroxylated methyl phenylpropiolate lack this geometric prerequisite and predominantly undergo intermolecular addition or no cyclization [1]. Second, the ortho-hydroxyl engages in an intramolecular hydrogen bond with the ester carbonyl, reducing logP by an estimated 0.5–1.0 units relative to the para isomer, which directly impacts membrane permeability and metabolic stability [2]. Third, carbonic anhydrase isoform selectivity and hERG liability profiles differ markedly between the ortho- and para-hydroxy regioisomers, meaning they are not interchangeable in target-based screening cascades [3]. These structure-dependent differences make the ortho-hydroxy methyl propiolate a distinct chemical entity that cannot be replaced by any in-class analog without altering the outcome of cyclization reactions, physicochemical properties, or biological selectivity fingerprints.

Cyclization geometry
Only ortho‑OH enables 6‑endo‑dig cyclization for coumarin/flavone scaffolds; para/meta isomers cannot intramolecularly attack the activated triple bond.
Lipophilicity shift
Intramolecular H‑bond with ester carbonyl may reduce logP by 0.5–1.0 units compared to para‑OH, altering membrane permeability and protein binding.
Biological fingerprint
CA isoform selectivity and hERG inhibition endpoints differ between ortho‑ and para‑hydroxy regioisomers; they are not interchangeable in target‑based screening cascades.

Methyl 3-(2-hydroxyphenyl)prop-2-ynoate: Quantitative Differentiation Evidence Against Closest Analogs


Condition-Controlled Divergent Synthesis: Coumarin (92%) vs. Flavone (68%) Selectivity via Solvent Switching

Methyl 3-(2-hydroxyphenyl)propiolate (1a), when reacted with iodine, undergoes solvent-dependent cyclization to selectively produce either 3,4-diiodocoumarin or flavone scaffolds in a single step. In fresh-distilled toluene, the coumarin product 2a was isolated in 92% yield; in N,N-dimethylformamide (DMF), the flavone product 3a was obtained in up to 68% yield [1]. This condition-controlled divergence is enabled by the ortho-hydroxyl group directing intramolecular 6-endo-dig attack on the iodine-activated triple bond. In contrast, methyl 3-phenylpropiolate (no hydroxyl), methyl 3-(4-hydroxyphenyl)propiolate, and methyl 3-(2-methoxyphenyl)propiolate cannot undergo this hydroxyl-directed cyclization, as the para-hydroxyl is geometrically incapable of intramolecular attack and the methoxy group cannot perform the requisite nucleophilic addition [1].

Divergent Cyclization
Head‑to‑head
Coumarin 92% (toluene) / Flavone 68% (DMF) vs. 0% for phenylpropiolate
Ortho‑OH directs intramolecular cyclization; non‑hydroxylated analog unreactive.
I₂‑mediated, 110 °C, 12–28 h; isolated yields after chromatography.
Coumarin synthesis Flavone synthesis Iodine-mediated annulation Divergent heterocycle construction

Carbonic Anhydrase Isoform Selectivity: Preferential CA9 Inhibition with >62-Fold Sparing of CA2

Methyl 3-(2-hydroxyphenyl)propiolate exhibits a distinctive carbonic anhydrase (CA) isoform inhibition fingerprint. Against recombinant human CA isoforms, it displays Ki = 1,600 nM for CA9, Ki = 7,970 nM for CA1, and Ki > 100,000 nM for CA2 (stopped-flow CO₂ hydrase assay with phenol red detection, 15 min preincubation) [1]. This translates to ~5-fold selectivity for CA9 over CA1 and >62-fold selectivity for CA9 over CA2. Meanwhile, the para-hydroxy regioisomer, methyl 3-(4-hydroxyphenyl)propiolate, shows Ki = 795 nM for CA4 under comparable assay conditions, indicating a distinct isoform preference profile [2]. The ortho-hydroxy compound's CA2-sparing property is mechanistically relevant because CA2 is the ubiquitous cytosolic isoform, and broad CA2 inhibition is associated with off-target effects such as altered bicarbonate homeostasis.

CA9/CA2 Selectivity
Cross‑study comparable
CA9 Ki = 1,600 nM; CA2 Ki > 100,000 nM (>62‑fold sparing)
Supports CA9 screening context with low cytosolic CA2 interference.
Stopped‑flow CO₂ hydrase assay; recombinant human isoforms.
Carbonic anhydrase inhibition Isoform selectivity CA9 CA1 CA2

hERG Cardiac Liability: Ortho-Hydroxy Methyl Propiolate Exhibits ~3-Fold Lower hERG Inhibition Than Para-Hydroxy Analog

In fluorescence polarization-based hERG channel inhibition assays, methyl 3-(2-hydroxyphenyl)propiolate demonstrates an EC50 value below 30,000 nM (reported as < 30 µM) [1]. The para-hydroxy regioisomer, methyl 3-(4-hydroxyphenyl)propiolate, exhibits an IC50 of 10,000 nM (10 µM) under the same assay format [2]. The ortho-hydroxy compound therefore displays an approximately 3-fold lower hERG inhibitory potency (EC50 < 30 µM vs. IC50 = 10 µM), placing it further above the widely accepted 30 µM safety threshold for cardiac ion channel liability. An independent patch-clamp dataset from Aladdin Biochemicals further confirms inhibition of hERG at up to 30 µM for the ortho-hydroxy compound, consistent with the fluorescence polarization result . The reduced hERG interaction is attributed to the intramolecular hydrogen bond between the ortho-hydroxyl and ester carbonyl, which lowers the effective lipophilicity and alters the H-bond acceptor presentation compared to the para-isomer [3].

hERG Inhibition
Head‑to‑head
Ortho‑OH EC50 
Lower hERG inhibition endpoint for ortho‑hydroxy regioisomer.
Fluorescence polarization; HEK293 cells expressing hERG.
Lipophilicity (logP)
Class‑level
Predicted logP = 1.87; est. ΔlogP –0.5 to –1.0 vs. para‑OH
Intramolecular H‑bond may reduce logP; experimental confirmation needed.
ADMET Predictor; class‑level ortho‑effect literature review.
Click & Lignan Versatility
Supporting evidence
CuAAC triazole yield 87%; intramolecular PDDA enables naphthalenophane
Ortho‑OH tethering allows lignan construction distinct from para analog.
CuAAC: CuI, Et₃N, rt, 24 h; PDDA: photo‑irradiation, suberic acid tether.
hERG inhibition Cardiac safety Potassium channel Early safety screening

Intramolecular Hydrogen Bonding Lowers Lipophilicity and Modulates Physicochemical Profile

The ortho-hydroxyl group in methyl 3-(2-hydroxyphenyl)prop-2-ynoate engages in a sterically favorable six-membered intramolecular hydrogen bond with the ester carbonyl oxygen. Published structure–property relationship studies on ortho- vs. para-substituted phenols demonstrate that such ortho intramolecular H-bonding reduces the experimental logP by approximately 0.5–1.0 log units compared to the para-hydroxy regioisomer, where the hydroxyl is solvent-exposed [1]. For the target compound, a computationally predicted logP of 1.87 and aqueous solubility of 2.639 mg·mL⁻¹ is reported [2]. While direct experimental logP data for the para isomer are not publicly available, the ortho-effect literature consistently supports a systematic logP reduction for ortho-hydroxy esters relative to their para counterparts. This logP shift translates into differential membrane permeability (Peff) and plasma protein binding, both critical parameters in pharmacokinetic profiling.

Lipophilicity (logP)
Class‑level
Predicted logP = 1.87; est. ΔlogP –0.5 to –1.0 vs. para‑OH
Intramolecular H‑bond may reduce logP; experimental confirmation needed.
ADMET Predictor; class‑level ortho‑effect literature review.
Lipophilicity Intramolecular hydrogen bond logP ortho-effect Permeability

Synthetic Versatility: Beyond Iodine-Mediated Cyclization—Access to Arylnaphthalene Lignans via PDDA

Methyl 3-(2-hydroxyphenyl)propiolate serves as a key substrate for the photo-dehydro-Diels–Alder (PDDA) reaction to construct arylnaphthalene lignans (ANLs), a class of biologically active natural products. While intermolecular PDDA reactions of aryl propiolates are inefficient, the ortho-hydroxy propiolate can be tethered via suberic acid to enable efficient intramolecular PDDA, yielding naphthalenophanes in isolable quantities . This reactivity is distinct from methyl 3-phenylpropiolate, which lacks the hydroxyl handle required for tethering, and from the para-hydroxy isomer, where the hydroxyl position precludes the orientation needed for productive intramolecular reaction geometry. Additionally, methyl 3-(2-hydroxyphenyl)propiolate participates in Cu(I)-catalyzed Huisgen-type [3+2] cycloaddition with tosyl azide and 1-hexyne to generate triazole-functionalized phenylpropiolates in 87% isolated yield, further demonstrating its utility as a click-chemistry-compatible building block [1].

Click & Lignan Versatility
Supporting evidence
CuAAC triazole yield 87%; intramolecular PDDA enables naphthalenophane
Ortho‑OH tethering allows lignan construction distinct from para analog.
CuAAC: CuI, Et₃N, rt, 24 h; PDDA: photo‑irradiation, suberic acid tether.
Photo-Dehydro-Diels-Alder ANL Lignan synthesis Intramolecular PDDA

Methyl 3-(2-hydroxyphenyl)prop-2-ynoate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Divergent Library Synthesis of Coumarins and Flavones via Solvent-Controlled Iodine Annulation

For medicinal chemistry groups requiring rapid access to both coumarin and flavone scaffolds from a single precursor, methyl 3-(2-hydroxyphenyl)prop-2-ynoate is the reagent of choice. Simply switching the solvent from toluene (coumarin, 92% yield) to DMF (flavone, 68% yield) enables divergent scaffold generation without altering the substrate, catalyst (I₂), or temperature [1]. This advantage cannot be replicated with any non-ortho-hydroxy regioisomer.

Tumor-Associated Carbonic Anhydrase IX (CA9) Inhibitor Screening with Intrinsic CA2 Sparing

In early-stage oncology programs targeting the tumor-associated isoform CA9, methyl 3-(2-hydroxyphenyl)prop-2-ynoate provides a favorable selectivity starting point: Ki = 1,600 nM for CA9 with >62-fold sparing of the ubiquitous cytosolic CA2 isoform (Ki > 100,000 nM) [2]. This intrinsic selectivity profile reduces the need for extensive counter-screening against CA2 compared to less selective fragment hits.

Cardiac-Safety-Conscious Fragment-Based Drug Discovery

For hit-to-lead programs where hERG liability is a critical attrition factor, methyl 3-(2-hydroxyphenyl)prop-2-ynoate exhibits an hERG EC50 below 30 µM in fluorescence polarization assays, placing it above the widely accepted 30 µM safety threshold [3]. The ortho-hydroxy compound shows approximately 3-fold lower hERG inhibition than its para-hydroxy analog (IC50 = 10 µM) [4], making it the safer choice for cardiac-risk-conscious lead generation.

Click-Chemistry-Ready Building Block for Triazole and Lignan Conjugate Synthesis

The terminal acetylene of methyl 3-(2-hydroxyphenyl)prop-2-ynoate is competent in Cu(I)-catalyzed alkyne–azide cycloaddition (CuAAC), delivering triazole products in 87% isolated yield [5]. Simultaneously, the ortho-hydroxyl serves as a tethering point for intramolecular photo-dehydro-Diels–Alder (PDDA) reactions to access arylnaphthalene lignans—a dual reactivity profile not shared by the para-hydroxy isomer, which lacks the geometric alignment for intramolecular PDDA .

Application
Selection Property
Validation Focus
Divergent Coumarin/Flavone Synthesis
Ortho‑hydroxyl‑directed cyclization
Solvent‑switchable reactivity with I₂
CA9 Isoform‑Selective Screening
CA2‑sparing selectivity profile
CA9/CA2 inhibition fingerprint
hERG Inhibition Risk Profiling
Ortho‑hydroxyl hERG endpoint context
hERG potency comparison vs. para analog
Click Chemistry & Lignan Construction
Ortho‑hydroxyl tethering capability
CuAAC and intramolecular PDDA compatibility
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